N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide
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Overview
Description
N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide typically involves the condensation of appropriate pyrrolo[2,3-d]pyrimidine derivatives with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis starting from commercially available precursors. The process includes the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by functionalization with benzoyl chloride. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting dihydrofolate reductase.
Medicine: Explored for its antiviral and anticancer activities, showing promise in preclinical studies.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit dihydrofolate reductase, leading to disruption of folate metabolism and subsequent inhibition of DNA synthesis in rapidly dividing cells. This mechanism underlies its potential anticancer and antiviral effects .
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A well-known anticancer drug with a similar pyrrolo[2,3-d]pyrimidine core.
Methotrexate: Another anticancer agent that targets dihydrofolate reductase.
Raltitrexed: A thymidylate synthase inhibitor with structural similarities.
Uniqueness
N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide is unique due to its specific substitution pattern and potential for diverse biological activities. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a versatile compound for research and development .
Properties
CAS No. |
88523-00-6 |
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Molecular Formula |
C13H10N4O2 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
N-(4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)benzamide |
InChI |
InChI=1S/C13H10N4O2/c18-11(8-4-2-1-3-5-8)16-13-15-10-9(6-7-14-10)12(19)17-13/h1-7H,(H3,14,15,16,17,18,19) |
InChI Key |
HJHFWOOXDAGXLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CN3)C(=O)N2 |
Origin of Product |
United States |
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